N-(4-methoxybenzyl)valine
Description
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.299 |
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)12(13(15)16)14-8-10-4-6-11(17-3)7-5-10/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) |
InChI Key |
SJNGWCBEDGYKFD-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N-(4-methoxybenzyl)valine with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The 4-MeOBn group increases logP values compared to parent compounds (e.g., valine logP ~ -1.3 vs. N-(4-MeOBn)valine logP ~ 1.2 estimated). This enhances membrane permeability but may reduce aqueous solubility.
- Stability: The 4-MeOBn group is stable under basic conditions but cleaved via hydrogenolysis or strong acids (e.g., TFA), a trait shared with N-(4-MeOBn)cyclopropanamine .
Bioactivity and Selectivity
- Receptor Interactions : The 4-MeOBn moiety in vinyl estradiol derivatives confers ERα selectivity due to steric and electronic interactions within the ligand-binding domain . Similar effects may apply to N-(4-MeOBn)valine if used in peptide-based therapeutics.
Preparation Methods
Reaction Mechanism and Conditions
-
Activation : 4-Methoxybenzyl alcohol reacts with DMF dineopentyl acetal to form an imidate species.
-
Alkylation : Valine’s amine attacks the electrophilic carbon of the imidate, yielding the PMB-protected valine.
-
Work-up : By-products (2,2-dimethyl-1-propanol and DMF) are removed via aqueous extraction.
Key Parameters (Table 1)
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF dineopentyl acetal | Dichloromethane | 25–30 | 85–90 | 98.5 |
| 4-Methoxybenzyl alcohol | Ether | Reflux | 78 | 97.0 |
This method is advantageous due to its simplicity and high yields, though it requires careful control of stoichiometry to avoid over-alkylation.
Diazomethane-Mediated PMB Group Transfer
4-Methoxyphenyldiazomethane (30 ) serves as a versatile reagent for introducing PMB groups to nucleophilic sites. While traditionally used for esterification, this approach can be adapted for amine alkylation in valine.
Synthetic Protocol
Performance Metrics (Table 2)
| Parameter | Value |
|---|---|
| Reaction Time | 2–4 hours |
| Yield | 89% |
| By-product | Nitrogen gas |
This method is ideal for sensitive substrates due to mild conditions and minimal purification requirements.
Reductive Amination with 4-Methoxybenzaldehyde
Reductive amination offers a single-step route to this compound by condensing valine’s amine with 4-methoxybenzaldehyde in the presence of a reducing agent.
Procedure
Optimization Data (Table 3)
| Reducing Agent | pH | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH3CN | 6–7 | 50 | 75 |
| NaBH4 | 7–8 | 25 | 60 |
This method avoids harsh alkylating agents but requires precise pH control to prevent epimerization.
Adapting methodologies from nitro-group reductions, hydrogenation can facilitate PMB introduction. For example, a nitro intermediate on valine’s side chain is hydrogenated in the presence of a PMB precursor.
Case Study from Patent CN105753731A
Industrial-Scale Parameters (Table 4)
| Catalyst | Pressure (kg) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Ni | 13 | 80–105 | 70 |
| Pd/C | 5 | 50 | 65 |
This method is scalable but requires specialized equipment for high-pressure reactions.
Comparative Analysis of Methodologies
Efficiency and Practicality (Table 5)
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Alkylation (imidate) | 85–90 | 98.5 | High | Moderate |
| Diazomethane-mediated | 89 | 99.0 | Moderate | High |
| Reductive Amination | 75 | 97.5 | Low | Low |
| Hydrogenative Deprotection | 70 | 99.5 | High | High |
The alkylation method using imidate intermediates offers the best balance of yield and scalability, while diazomethane-mediated synthesis provides high purity for research-scale applications .
Q & A
Q. Structural Validation Techniques :
- Single-Crystal X-ray Diffraction : Resolves bond angles and stereochemistry (e.g., used for N-(4-methoxybenzyl)formamide analogs) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and coupling patterns (e.g., δ 3.86 ppm for methoxy protons in related compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., iridium-catalyzed alkylation byproducts analyzed via HRMS) .
Advanced Question: How does the 4-methoxybenzyl moiety influence the compound’s physicochemical properties and biological interactions?
Methodological Answer:
The 4-methoxybenzyl group enhances:
- Lipophilicity : Increases membrane permeability, as evidenced by logP calculations in analogs like N-(4-methoxybenzyl)-2-oxoacetamide derivatives .
- Electron-Donating Effects : Stabilizes intermediates in enzymatic assays (e.g., interactions with cytochrome P450 enzymes) .
- Steric Hindrance : Alters binding affinity in enzyme pockets; confirmed via molecular docking studies on pyridazinone derivatives .
Q. Experimental Validation :
- Comparative SAR Studies : Replace the methoxy group with halogens or hydroxy groups to assess activity shifts (e.g., antiproliferative effects in cancer cell lines) .
Basic Question: Which spectroscopic and chromatographic methods are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/Vis : Reverse-phase C18 columns with methanol/water gradients (retention time: ~12.5 min for related benzamide analogs) .
- LC-MS/MS : Enables nanogram-level detection; validated using deuterated internal standards .
- ¹H NMR in D₂O/DMSO-d₆ : Monitors degradation or racemization under physiological conditions (e.g., δ 1.76–1.80 ppm for valine’s β-hydrogens) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
Methodological Answer:
Key factors causing variability include:
- Assay Conditions : pH, temperature, and co-solvents (e.g., DMSO concentrations >1% may inhibit enzyme activity) .
- Cell Line Heterogeneity : Use isogenic cell lines and standardized protocols (e.g., MTT assays with controlled passage numbers) .
- Compound Purity : Validate via elemental analysis (>98% purity) and orthogonal techniques (HPLC + HRMS) .
Q. Resolution Strategy :
- Meta-Analysis : Compare data across ≥3 independent studies using fixed-effect models .
- Dose-Response Repetition : Perform triplicate experiments with freshly prepared stock solutions .
Advanced Question: What mechanistic approaches are used to study this compound’s interaction with cellular targets?
Methodological Answer:
- Enzyme Inhibition Assays : Measure Ki values via Michaelis-Menten kinetics (e.g., for pyridazinone acetamide derivatives targeting kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with purified proteins .
- Fluorescence Polarization : Tracks displacement of labeled probes in receptor-binding studies .
Case Study : N-(4-Methoxybenzyl)-2-(naphthalen-2-yl)acetamide showed IC₅₀ = 0.8 µM against EGFR kinase, validated via ATP-competitive assays .
Advanced Question: How can structural modifications optimize this compound’s pharmacokinetic profile?
Methodological Answer:
- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy to enhance metabolic stability (t₁/₂ increased from 2.1 to 5.7 hours in rat plasma) .
- Prodrug Design : Introduce ester linkages for improved oral bioavailability (e.g., tert-butyl ester hydrolysis in acidic media) .
- Crystallinity Modulation : Co-crystallization with succinic acid improves solubility (2.3 mg/mL → 8.9 mg/mL in PBS) .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
